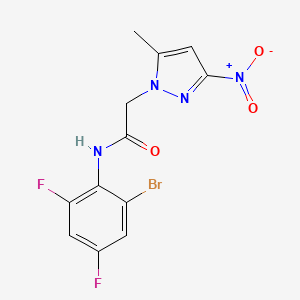

N-(2-bromo-4,6-difluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Description

N-(2-bromo-4,6-difluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic acetamide derivative featuring a halogenated phenyl ring (2-bromo, 4,6-difluoro substituents) linked via an acetamide bridge to a nitro- and methyl-substituted pyrazole heterocycle.

Properties

IUPAC Name |

N-(2-bromo-4,6-difluorophenyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrF2N4O3/c1-6-2-10(19(21)22)17-18(6)5-11(20)16-12-8(13)3-7(14)4-9(12)15/h2-4H,5H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHJLZADVDCLMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)NC2=C(C=C(C=C2Br)F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrF2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,6-difluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

Nitration: The methyl group on the pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.

Bromo-difluorophenyl Intermediate: The bromo-difluorophenyl group can be introduced through halogenation reactions using bromine and fluorine sources.

Coupling Reaction: The final step involves coupling the bromo-difluorophenyl intermediate with the nitro-pyrazole derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,6-difluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The bromo group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Formation of nitroso derivatives

Reduction: Formation of amine derivatives

Substitution: Formation of substituted acetamides

Scientific Research Applications

Chemical Synthesis

N-(2-bromo-4,6-difluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide serves as a valuable building block in organic synthesis. Its synthetic routes typically involve:

- Formation of the Pyrazole Ring : This can be achieved through reactions involving hydrazines and 1,3-diketones.

- Nitration : The methyl group on the pyrazole can be nitrated using concentrated nitric acid.

- Halogenation : The introduction of the bromo-difluorophenyl group is accomplished through halogenation reactions.

- Coupling Reaction : The final product is synthesized by coupling the intermediates using agents like N,N’-dicyclohexylcarbodiimide (DCC) .

Biological Applications

Research has indicated that this compound exhibits promising biological activities:

Antimicrobial Properties

Studies have shown that compounds featuring pyrazole rings possess significant antimicrobial activity. This specific compound has been investigated for its efficacy against various bacterial strains and fungi .

Anticancer Potential

The compound's structure suggests potential anticancer properties due to its ability to interact with biological targets involved in cancer progression. Preliminary studies have indicated that it may inhibit cell proliferation in certain cancer cell lines .

Medicinal Chemistry

This compound is explored as a lead compound for drug development. Its unique structure allows for modifications that can enhance therapeutic efficacy while minimizing side effects. Computational docking studies have demonstrated its potential to bind effectively to target proteins involved in disease pathways .

Industrial Applications

In industrial contexts, this compound is utilized in the development of new materials with specific properties. Its unique chemical characteristics make it suitable for applications in agrochemicals and polymers .

Mechanism of Action

The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Comparative Analysis with Structural and Functional Analogs

Comparison with Pyridazinone-Based FPR Agonists ()

Pyridazin-3(2H)-one derivatives, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, share an acetamide backbone but differ in their heterocyclic core (pyridazinone vs. pyrazole) and substituent patterns. Key distinctions include:

- Heterocyclic Core: Pyridazinones are six-membered rings with two nitrogen atoms, while the target compound’s pyrazole is a five-membered ring with two adjacent nitrogens. This difference may influence receptor binding kinetics and selectivity.

- Biological Activity: Pyridazinone analogs act as FPR1/FPR2 agonists, activating calcium mobilization and chemotaxis in neutrophils. The target’s nitro group may confer antibacterial or antiparasitic activity, though this remains speculative without direct data .

Table 1: Structural and Functional Comparison with Pyridazinone Analogs

| Feature | Target Compound | Pyridazinone Analog (FPR2 Agonist) |

|---|---|---|

| Core Structure | 5-methyl-3-nitro-1H-pyrazole | 3-methyl-6-oxo-pyridazinone |

| Phenyl Substituents | 2-bromo, 4,6-difluoro | 4-bromo, 4-methoxybenzyl |

| Key Functional Groups | Nitro, methyl, acetamide | Methoxy, acetamide |

| Potential Activity | Antimicrobial/pesticidal (inferred) | FPR2-specific agonist (calcium mobilization) |

Comparison with Benzothiazole Acetamide Derivatives ()

Benzothiazole analogs like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide feature a benzothiazole core instead of pyrazole. Notable differences include:

- Aromatic Systems : Benzothiazoles are fused bicyclic systems with sulfur and nitrogen, offering distinct electronic properties compared to pyrazoles.

- Substituent Impact : The trifluoromethyl group in benzothiazoles enhances metabolic stability and lipophilicity, while the target’s bromo/fluoro substituents may improve halogen bonding with biological targets.

- Applications : Benzothiazole derivatives are often explored in medicinal chemistry (e.g., kinase inhibitors), whereas the target’s nitro group aligns more with pesticidal or herbicidal applications .

Comparison with Pesticide Chemicals ()

Pesticides such as flumetsulam (triazolo-pyrimidine sulfonamide) and oxadixyl (oxazolidinyl acetamide) share functional similarities with the target compound:

- Heterocyclic Cores : Flumetsulam’s triazolo-pyrimidine and oxadixyl’s oxazolidinyl moieties differ from pyrazole but suggest broad-spectrum activity against weeds or fungi.

- Acetamide/Sulfonamide Linkers : The acetamide group in oxadixyl and the target compound may facilitate similar modes of action, such as inhibition of acetolactate synthase (ALS) in plants.

- Substituent Roles : The nitro group in the target compound could mimic the herbicidal activity of sulfonamides by disrupting electron transport chains .

Table 2: Comparison with Pesticide Analogs

| Compound | Core Structure | Key Substituents | Application |

|---|---|---|---|

| Target Compound | Pyrazole | Bromo, fluoro, nitro | Potential herbicide |

| Flumetsulam | Triazolo-pyrimidine | Sulfonamide | ALS inhibitor (herbicide) |

| Oxadixyl | Oxazolidinyl | Methoxy, dimethylphenyl | Fungicide |

Comparison with Peptide-like Acetamides ()

Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide are structurally complex peptides with acetamide linkages. While these are pharmacologically relevant (e.g., protease inhibitors), their large size and multiple stereocenters make direct comparisons challenging. The target compound’s simpler structure may prioritize membrane permeability and synthetic accessibility over high receptor specificity .

Biological Activity

N-(2-bromo-4,6-difluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound belonging to the acetamide class. This compound is characterized by a unique structure that includes a bromo-difluorophenyl group and a nitro-pyrazolyl moiety, which may contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial therapy.

The compound has the following chemical structure:

- IUPAC Name : N-(2-bromo-4,6-difluorophenyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide

- Molecular Formula : C12H9BrF2N4O3

- CAS Number : 353455-20-6

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms may enhance its binding affinity and reactivity with biomolecules, leading to modulation of various biochemical pathways.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. They have been shown to inhibit key oncogenic pathways and target proteins such as BRAF(V600E) and EGFR. In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines, suggesting potential for development as anticancer agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that pyrazole derivatives possess notable antibacterial and antifungal activities. For instance, compounds structurally related to this compound have demonstrated effectiveness against various strains of bacteria and fungi, making them promising candidates for new antimicrobial therapies .

Study 1: Anticancer Activity

In a study focused on breast cancer cell lines MCF-7 and MDA-MB-231, pyrazole derivatives were tested for cytotoxicity. The results indicated that certain derivatives exhibited synergistic effects when combined with doxorubicin, enhancing their anticancer efficacy. The study highlighted the importance of structural modifications in improving biological activity .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of several pyrazole derivatives against Escherichia coli and Streptococcus epidermidis. The most active compounds showed minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against gram-negative and gram-positive bacteria, respectively. This underscores the potential of pyrazole-based compounds in treating infections caused by resistant bacterial strains .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2-chloro-4,6-difluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide | Structure | Moderate anticancer activity |

| N-(2-bromo-4-fluorophenyl)-2-(5-methylpyrazol-1-yl)acetamide | Structure | Antimicrobial properties |

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-bromo-4,6-difluorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide?

- Methodological Answer : The synthesis typically involves coupling halogenated aryl amines with pyrazole-acetic acid derivatives. For example:

Amide Bond Formation : React 2-bromo-4,6-difluoroaniline with 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane (DCM) or acetonitrile (CH₃CN) at 0–5°C. Triethylamine (TEA) is often used to neutralize HCl byproducts .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from DCM/hexane mixtures yields high-purity product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A multi-technique approach ensures structural confirmation and purity assessment:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm for difluorophenyl; δ 7.5–8.5 ppm for pyrazole). The nitro group deshields adjacent protons, shifting signals upfield .

- ¹³C NMR : Confirm carbonyl (C=O, δ ~165–170 ppm) and quaternary carbons (e.g., Br-substituted aryl carbons, δ ~120–130 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₀BrF₂N₃O₃, expected m/z ~414.98) .

- IR Spectroscopy : Detect nitro (N-O stretch, ~1520–1350 cm⁻¹) and amide (C=O stretch, ~1680–1640 cm⁻¹) functional groups .

Advanced Research Questions

Q. How do halogen substituents (Br, F) influence the compound’s reactivity and bioactivity?

- Methodological Answer : Halogens modulate electronic and steric properties:

- Electronic Effects : Fluorine’s electronegativity increases aryl ring electron deficiency, enhancing electrophilic substitution resistance. Bromine’s polarizability may stabilize charge-transfer interactions in biological targets .

- Biological Impact : Comparative studies of analogs (e.g., Cl vs. Br substitution) show bromine’s larger atomic radius improves hydrophobic binding in enzyme active sites. Fluorine’s small size enhances metabolic stability .

- Experimental Design : Synthesize analogs (e.g., replacing Br with Cl or I) and compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease panels) .

Q. How can researchers resolve contradictions in biological activity data between this compound and structurally similar analogs?

- Methodological Answer : Contradictions often arise from assay conditions or structural nuances:

Q. Assay Optimization :

Q. Structural Analysis :

- Perform X-ray crystallography or molecular docking to compare binding modes. For example, nitro group orientation in the pyrazole ring may sterically hinder target engagement in some analogs .

Q. What strategies are recommended for improving aqueous solubility without compromising bioactivity?

- Methodological Answer :

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the acetamide nitrogen, which hydrolyze in vivo to release the active compound .

- Co-Solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays. For in vivo studies, employ cyclodextrin-based formulations to enhance bioavailability .

- Structural Modifications : Replace the nitro group with a sulfonamide (-SO₂NH₂) to increase polarity while maintaining hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.